molecular formula C49H97NO10 B235476 N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide CAS No. 152139-44-1

N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide

Cat. No. B235476
CAS RN: 152139-44-1
M. Wt: 860.3 g/mol
InChI Key: CWDKQZNZOJUUBP-DPNOIICRSA-N
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Description

N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide is a natural product found in Agelas mauritiana with data available.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

  • Research Context : Studies on the solubility of similar compounds in ethanol-water solutions provide insights into their physical properties and potential applications. For example, Gong et al. (2012) explored the solubility of related saccharides in ethanol-water mixtures, which is significant for pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).

Conformational and Vibrational Spectroscopic Study

  • Chemical Analysis : Aydın and Özpozan (2020) conducted a detailed spectroscopic study of a structurally similar compound, quercetin 3-D-galactoside, highlighting the importance of such analyses in understanding the chemical properties and potential applications of these compounds (Aydın & Özpozan, 2020).

Computational Study on Blood Glucose Regulation

  • Pharmacological Potential : Muthusamy and Krishnasamy (2016) utilized a computational approach to investigate a similar compound's role in diabetes management. This research highlights the potential therapeutic applications of these compounds in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).

Synthesis and Characterization

  • Synthetic Techniques : Mohammed et al. (2020) demonstrated the synthesis of a sugar imine molecule derived from D-glucose, showcasing the methods and technologies used in synthesizing complex organic compounds (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Biomedical Applications

properties

CAS RN

152139-44-1

Molecular Formula

C49H97NO10

Molecular Weight

860.3 g/mol

IUPAC Name

N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide

InChI

InChI=1S/C49H97NO10/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27-30-33-36-42(53)48(58)50-40(38-59-49-47(57)46(56)45(55)43(37-51)60-49)44(54)41(52)35-32-29-26-24-21-22-25-28-31-34-39(3)5-2/h39-47,49,51-57H,4-38H2,1-3H3,(H,50,58)/t39?,40?,41?,42?,43-,44?,45+,46+,47-,49+/m1/s1

InChI Key

CWDKQZNZOJUUBP-DPNOIICRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O

synonyms

agelasphin 11
agelasphin-11
AGL-11

Origin of Product

United States

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